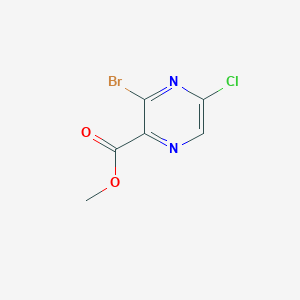![molecular formula C40H39ClN2O6S2 B15362723 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate is a complex organic compound characterized by its intricate molecular structure. It belongs to a class of compounds known for their chromophoric properties, making it a valuable substance in various scientific and industrial applications. Its unique structure enables interactions with light, often leading to applications in dye and fluorescence research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate involves multiple steps starting from commercially available precursors. The process typically begins with the formation of the benzo[cd]indolium core, followed by the introduction of the sulfobutyl group via sulfonation reactions. Chlorination of the cyclohexenyl ring is a critical step, often facilitated by chlorinating agents under controlled conditions. The final step involves coupling reactions that align the various segments of the molecule, ensuring the correct geometrical configuration.
Industrial Production Methods
Industrial production of this compound may employ batch or continuous synthesis techniques, depending on the scale and demand. The process often necessitates the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product. Purification steps typically include crystallization, chromatography, and filtration to remove by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the ethylenic double bonds, leading to the formation of epoxides or other oxidized derivatives.
Reduction: : Reduction reactions may target the double bonds or the indolium ring, resulting in various reduced forms of the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, and osmium tetroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituting Agents: : Halides, nitrating agents, and sulfonating agents.
Major Products Formed
Aplicaciones Científicas De Investigación
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate finds applications in several scientific fields:
Chemistry: : As a chromophore in dye synthesis and photophysical studies.
Biology: : Fluorescent tagging for imaging cellular structures and tracking molecular interactions.
Medicine: : Potential use in diagnostic imaging and as a probe in various bioassays.
Industry: : Component in the manufacture of high-performance dyes and pigments for textiles and printing.
Mecanismo De Acción
This compound exerts its effects primarily through its chromophoric properties, which enable it to absorb and emit light at specific wavelengths. The molecular targets often include cellular components that interact with light, such as DNA or proteins in fluorescence microscopy. The pathways involved include photoexcitation followed by energy transfer processes that result in the emission of light, providing valuable information about the target molecules.
Comparación Con Compuestos Similares
When compared to similar compounds like other benzo[cd]indolium derivatives, this compound stands out due to its unique sulfobutyl group, which enhances its solubility and binding affinity in various environments. Similar compounds include:
1-(4-sulfobutyl)benzo[cd]indolium derivatives: : Known for their fluorescence properties but may lack the specific substitution pattern seen in the target compound.
Cyclohexenyl-substituted indolium compounds: : Similar structural features but with different functional groups, influencing their reactivity and application spectrum.
Propiedades
Fórmula molecular |
C40H39ClN2O6S2 |
|---|---|
Peso molecular |
743.3 g/mol |
Nombre IUPAC |
4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H39ClN2O6S2/c41-40-30(20-22-34-32-16-6-10-28-12-8-18-36(38(28)32)42(34)24-1-3-26-50(44,45)46)14-5-15-31(40)21-23-35-33-17-7-11-29-13-9-19-37(39(29)33)43(35)25-2-4-27-51(47,48)49/h6-13,16-23H,1-5,14-15,24-27H2,(H-,44,45,46,47,48,49) |
Clave InChI |
NDZQFRYUXBSGNX-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(=C(/C(=C/C=C\2/C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])/C1)Cl)/C=C/C5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O |
SMILES canónico |
C1CC(=C(C(=CC=C2C3=CC=CC4=C3C(=CC=C4)N2CCCCS(=O)(=O)[O-])C1)Cl)C=CC5=[N+](C6=CC=CC7=C6C5=CC=C7)CCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)
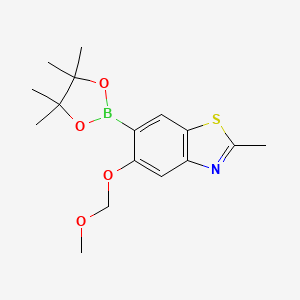
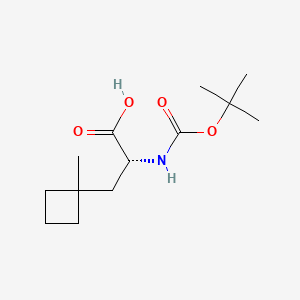

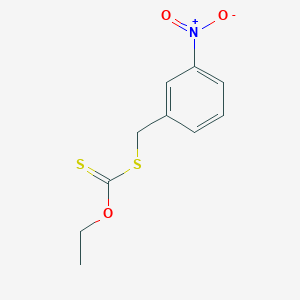
![6-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15362667.png)

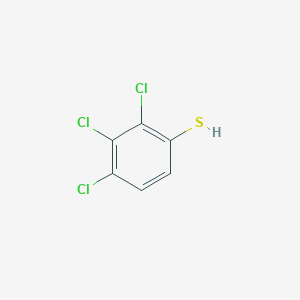
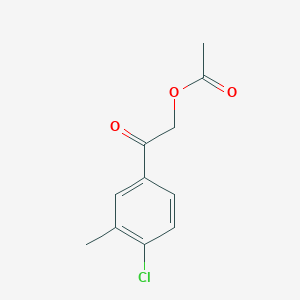
![Benzyl 7-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B15362703.png)
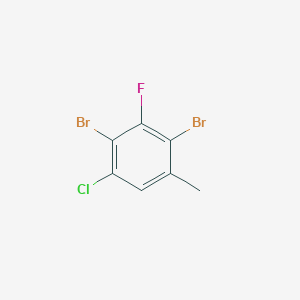
![3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
